(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

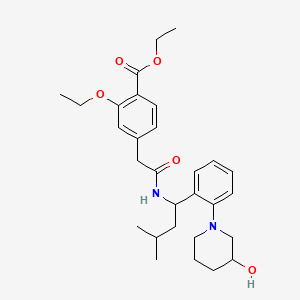

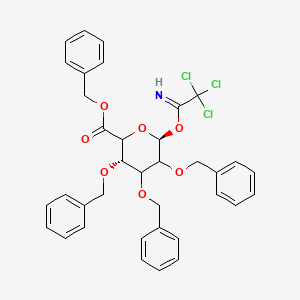

“(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is a highly pure compound with a molecular formula of C27H42D4O2 and a molecular weight of 406.68 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is represented by the SMILES string: CC1=C2C (C (C (C (CCC [C@@H] (CCC [C@@H] (CCCC (C)C)C)C) (C)O2) [2H]) [2H])=C (C (O)=C1 [2H]) [2H] .

科学的研究の応用

Stereochemical Analysis and Synthesis

Research in stereochemistry explores the synthesis, separation, and characterization of diastereomers, including studies on the epimerization and racemization processes. For example, Sakurai et al. (2004) investigated the epimerization of diastereomeric α-amino nitriles to single stereoisoers in the solid state, demonstrating the potential of solid-state reactions to achieve stereochemical purity in complex organic molecules Sakurai et al., 2004.

Chemical Properties and Reactivity

The study of diastereomeric mixtures extends to their chemical reactivity and properties. For instance, the reactivity of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in elimination reactions has been explored, highlighting how stereochemistry influences chemical transformations Hornyak et al., 2001.

Biological Applications and Pharmacology

In the context of biology and pharmacology, the differentiation between diastereomers of bioactive molecules like tocopherol is crucial for understanding their bioavailability and physiological effects. Research by Dersjant-Li and Peisker (2009) on the utilization of stereoisomers from alpha-tocopherol in livestock animals emphasizes the importance of stereochemistry in the biological activity and nutritional science Dersjant-Li & Peisker, 2009.

将来の方向性

The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.

特性

CAS番号 |

1292815-80-5 |

|---|---|

製品名 |

(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) |

分子式 |

C27H46O2 |

分子量 |

406.687 |

IUPAC名 |

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |

InChIキー |

GZIFEOYASATJEH-MHTDXHEMSA-N |

SMILES |

CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |

同義語 |

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)